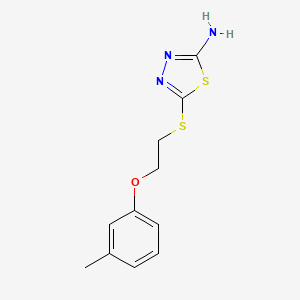![molecular formula C12H12F3NO4S B2692109 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1009665-11-5](/img/structure/B2692109.png)
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H12F3NO4S. It is known for its applications in proteomics research and is used primarily for research purposes . The compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry due to its ability to explore pharmacophore space efficiently .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid typically involves the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions . The reaction conditions often include the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene in an environment-friendly one-pot tandem protocol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in radical trifluoromethylation reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for trifluoromethylation and strong oxidizing or reducing agents for respective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can yield various trifluoromethylated derivatives .
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is primarily used in proteomics research . Its applications extend to:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, although detailed pathways are not extensively documented. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A structural feature in antitumor agents.
Pyrrolidine-2,5-diones: Known for their inhibitory activity on human carbonic anhydrase isoenzymes.
Uniqueness
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability .
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)8-4-1-2-6-10(8)21(19,20)16-7-3-5-9(16)11(17)18/h1-2,4,6,9H,3,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSYXMUHHKVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2692026.png)




![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2692034.png)

![4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2692039.png)




![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2692049.png)
